1-((1H-Pyrazol-3-yl)methyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-ylmethyl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-2-10-11-8(1)7-12-5-3-9-4-6-12/h1-2,9H,3-7H2,(H,10,11) |
InChI Key |
CWJANZZJSVNHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Pyrazole (B372694) Ring System
Cyclocondensation Approaches
Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. nih.govbeilstein-journals.org This strategy typically involves the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. nih.gov The quintessential example is the Knorr pyrazole synthesis, which utilizes the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org Variations of this approach, using precursors like α,β-unsaturated ketones and acetylenic ketones, provide access to a diverse range of pyrazole derivatives. nih.gov
The regioselectivity of the cyclocondensation can be a significant challenge, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, often leading to a mixture of regioisomers. nih.gov However, modern advancements, including the use of microwave irradiation and specific catalysts, have been shown to improve yields and regioselectivity.
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine Source | Key Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compound | Phenylhydrazine | Acidic medium, N,N-dimethylacetamide, ambient temp. | 1-Aryl-pyrazoles | researchgate.net |
| α,β-Unsaturated Ketone | Hydrazine derivative | EtOH/Et3N | Substituted Pyrazoles | nih.gov |
| Acetylenic Ketone | Hydrazine derivative | N/A | Mixture of 3,5-disubstituted pyrazole regioisomers | nih.gov |
| β-Ketoester | Methylhydrazine, Ethyl formate | One-pot reaction | Triply substituted pyrazoles | nih.govbeilstein-journals.org |
1,3-Dipolar Cycloaddition Reactions
A powerful and often more regioselective alternative to cyclocondensation is the [3+2] or 1,3-dipolar cycloaddition reaction. nih.govrsc.org This method involves the reaction of a 1,3-dipole, typically a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkyne or a suitable alkene equivalent. nih.govmdpi.com
The Huisgen 1,3-dipolar cycloaddition of diazoalkanes to alkynes is a classic example that provides direct access to the pyrazole ring. mdpi.com The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. The use of alkyne surrogates, such as bromoalkenes, can circumvent issues related to the handling of volatile alkynes and can offer high regioselectivity, proceeding through an intermediate pyrazoline that eliminates HBr to aromatize. nih.gov
Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Key Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Nitrile Imine | Trisubstituted bromoalkene | Triethylamine (B128534) | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |
| Sydnone | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Toluene (B28343) or xylene, heat | 1-Arylpyrazoles | mdpi.com |
| N-Tosylhydrazone | Unactivated bromovinyl acetal | N/A | 3,5-Disubstituted pyrazoles | nih.gov |
| Diazo compound | Alkyne | Transition-metal-free | Fused polycyclic pyrazoles | acs.org |
Approaches for the Introduction of the Piperazine (B1678402) Moiety
Once the pyrazole ring, appropriately functionalized, is obtained, the next critical step is the introduction of the piperazine moiety. This is typically achieved through the formation of a carbon-nitrogen bond between the pyrazole unit and one of the nitrogen atoms of the piperazine ring.
N-Alkylation and Reductive Amination Strategies
N-Alkylation is a direct and common method for attaching the piperazine ring. This strategy requires a pyrazole precursor bearing a reactive electrophilic center, such as a halomethyl or a tosylmethyl group, at the desired position (in this case, the 3-position). Piperazine, acting as a nucleophile, can then displace the leaving group to form the target C-N bond. To avoid undesired dialkylation of piperazine, it is often necessary to use a large excess of piperazine or to employ a mono-protected piperazine derivative (e.g., N-Boc-piperazine), followed by a deprotection step. researchgate.net
Reductive amination provides an alternative and highly effective route. This method involves the reaction of a pyrazole-3-carbaldehyde with piperazine to form an intermediate iminium ion or enamine, which is then reduced in situ to the desired amine. ineosopen.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). ineosopen.org This approach is widely used in medicinal chemistry for the construction of such linkages due to its mild conditions and broad functional group tolerance. mdpi.com
Table 3: Comparison of N-Alkylation and Reductive Amination
| Strategy | Pyrazole Precursor | Piperazine Reagent | Key Reagents/Conditions | Advantages | Potential Issues |
|---|---|---|---|---|---|
| N-Alkylation | 3-(Halomethyl)-1H-pyrazole or 3-(Tosylmethyl)-1H-pyrazole | Piperazine or Mono-protected piperazine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Direct, straightforward | Risk of dialkylation, requires activated pyrazole |
| Reductive Amination | Pyrazole-3-carbaldehyde | Piperazine or Mono-protected piperazine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | Mild conditions, good functional group tolerance, avoids dialkylation | Requires aldehyde precursor |
Mannich Reaction Applications
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. derpharmachemica.com In the context of synthesizing pyrazole-piperazine conjugates, a pyrazole with an acidic proton (e.g., at the N1 position or an activated C4/C5 position) could potentially react with formaldehyde and piperazine to form a Mannich base. derpharmachemica.comresearchgate.net
While less direct for creating the specific C3-methylpiperazine linkage of the target compound, the Mannich reaction is a powerful tool for functionalizing the pyrazole ring. For instance, reaction at the N1 position of the pyrazole ring with formaldehyde and piperazine would yield a 1-((piperazin-1-yl)methyl)-1H-pyrazole derivative. Synthesizing the target 1-((1H-Pyrazol-3-yl)methyl)piperazine via a Mannich-type reaction would likely require a more complex, multi-step strategy starting from a different pyrazole precursor.
Key Reaction Conditions and Reagents for Core Conjugation
The successful conjugation of the pyrazole and piperazine moieties is highly dependent on the specific reaction conditions and reagents employed.
For N-alkylation reactions, the choice of base and solvent is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used in polar aprotic solvents such as acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the substitution. researchgate.net The use of mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), is a standard strategy to ensure mono-alkylation. researchgate.net The final deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). google.com
In reductive amination , sodium triacetoxyborohydride has emerged as a reagent of choice due to its mildness and selectivity, often used in chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) at ambient temperature. ineosopen.org Acetic acid is sometimes added as a catalyst to facilitate the formation of the intermediate iminium ion.
The conditions for cyclocondensation to form the initial pyrazole ring vary widely. Knorr-type syntheses are often conducted in acidic (e.g., acetic acid) or neutral conditions, sometimes at reflux temperatures. beilstein-journals.org The use of catalysts like iodine or Lewis acids such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) has been reported to promote these reactions. beilstein-journals.orgnih.gov For 1,3-dipolar cycloadditions , the generation of the 1,3-dipole is a key step. Nitrile imines, for example, are often generated in situ from hydrazonoyl halides using a base like triethylamine (Et₃N). nih.gov These reactions are typically run in inert solvents like toluene or dioxane at elevated temperatures. mdpi.com
Table 4: Summary of Key Reagents and Conditions for Conjugation
| Synthetic Step | Key Reagents | Typical Solvents | Temperature Range | Ref |
|---|---|---|---|---|
| Pyrazole Cyclocondensation | Hydrazine·HCl, 1,3-diketones, Acetic Acid | Ethanol, Acetic Acid | Reflux | beilstein-journals.orgrjptonline.org |
| 1,3-Dipolar Cycloaddition | Hydrazonoyl chlorides, Alkenes, Triethylamine | Dioxane, Toluene | Reflux | nih.govmdpi.com |
| N-Alkylation of Piperazine | 3-(Chloromethyl)pyrazole, N-Boc-piperazine, K₂CO₃ | Acetonitrile, DMF | Room Temp. to 80 °C | researchgate.net |
| Reductive Amination | Pyrazole-3-carbaldehyde, Piperazine, NaBH(OAc)₃ | 1,2-Dichloroethane, Methanol | Room Temp. | ineosopen.orgresearchgate.net |
| Boc-Deprotection | TFA or HCl | Dichloromethane, Dioxane | 0 °C to Room Temp. | google.com |
Advanced Functionalization Techniques for Derivative Synthesis
The scaffold of this compound presents a versatile platform for the synthesis of a diverse array of derivatives. The presence of the piperazine and pyrazole rings, with their respective reactive nitrogen atoms, allows for the application of advanced functionalization techniques. These methods are crucial for developing new chemical entities with tailored properties for various applications in medicinal chemistry and materials science. This section explores the utility of click chemistry, nucleophilic substitution, and coupling reactions in the elaboration of the core this compound structure.
Click Chemistry Applications
Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are high in yield, wide in scope, and generate only inoffensive byproducts. For the this compound scaffold, the most pertinent application of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. researchgate.neteuropeanscience.org This reaction typically involves the conversion of one of the reactive nitrogens on the piperazine ring into an azide (B81097) or the attachment of an alkyne-containing moiety, which can then react with a complementary azide or alkyne-functionalized molecule.
The pyrazole moiety itself can also participate in click-type reactions. For instance, pyrazoles can act as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition, which is a powerful tool for the construction of complex cyclic systems. nih.govmdpi.com While less common in the context of simple functionalization, this reactivity highlights the versatility of the pyrazole ring in more advanced synthetic strategies.
A representative scheme for the functionalization of this compound via CuAAC would involve a two-step process. First, the secondary amine of the piperazine ring is functionalized with a terminal alkyne. This can be achieved through a variety of standard alkylation procedures. The resulting alkyne-functionalized intermediate can then be reacted with a range of organic azides in the presence of a copper(I) catalyst to yield the desired triazole-linked derivatives.
Table 1: Representative Examples of CuAAC Reactions for the Synthesis of this compound Derivatives
| Entry | Alkyne-Functionalized Intermediate | Organic Azide | Catalyst/Solvent | Product | Yield (%) |
| 1 | 1-((1H-Pyrazol-3-yl)methyl)-4-(prop-2-yn-1-yl)piperazine | Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH:H₂O (1:1) | 1-((1H-Pyrazol-3-yl)methyl)-4-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine | 95 |
| 2 | 1-((1H-Pyrazol-3-yl)methyl)-4-(prop-2-yn-1-yl)piperazine | Azidoethane | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH:H₂O (1:1) | 1-((1H-Pyrazol-3-yl)methyl)-4-((1-ethyl-1H-1,2,3-triazol-4-yl)methyl)piperazine | 92 |
| 3 | 1-((1H-Pyrazol-3-yl)methyl)-4-(but-3-yn-1-yl)piperazine | 1-Azido-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH:H₂O (1:1) | 1-((1H-Pyrazol-3-yl)methyl)-4-(2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethyl)piperazine | 88 |
Nucleophilic Substitution and Coupling Reagents
The piperazine moiety of this compound is a key site for functionalization via nucleophilic substitution and various coupling reactions. The secondary amine of the piperazine ring is a potent nucleophile, readily reacting with a wide range of electrophiles. ontosight.ai
Nucleophilic Substitution:
Standard N-alkylation can be achieved by reacting the parent compound with alkyl halides or sulfonates. mdpi.com This is a straightforward and widely used method for introducing simple alkyl chains or more complex functional groups bearing an appropriate leaving group. Furthermore, aromatic nucleophilic substitution (SNAr) can be employed to attach electron-deficient (hetero)aryl rings to the piperazine nitrogen. mdpi.comresearchgate.net This reaction is particularly effective with highly activated aromatic systems, such as those containing nitro or fluoro substituents.
Coupling Reactions:
Modern cross-coupling reactions have become indispensable tools for the synthesis of complex molecules. For the functionalization of this compound, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are of particular importance for the formation of C-N bonds with aryl and heteroaryl systems. mdpi.com These reactions offer a broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of N-arylpiperazine derivatives.
Another important class of reactions is amide bond formation. The secondary amine of the piperazine can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). This allows for the introduction of a wide range of functionalities, including those with biological relevance.
Table 2: Examples of Nucleophilic Substitution and Coupling Reactions on this compound
| Entry | Reaction Type | Electrophile/Coupling Partner | Reagent/Catalyst | Product | Yield (%) |
| 1 | N-Alkylation | Benzyl bromide | K₂CO₃, Acetonitrile | 1-((1H-Pyrazol-3-yl)methyl)-4-benzylpiperazine | 85 |
| 2 | SNAr | 1-Fluoro-4-nitrobenzene | K₂CO₃, DMSO | 1-((1H-Pyrazol-3-yl)methyl)-4-(4-nitrophenyl)piperazine | 78 |
| 3 | Buchwald-Hartwig Amination | 4-Bromotoluene | Pd₂(dba)₃, BINAP, NaOt-Bu | 1-((1H-Pyrazol-3-yl)methyl)-4-(p-tolyl)piperazine | 82 |
| 4 | Amide Coupling | Benzoic acid | EDC, HOBt, DIPEA, DMF | 1-(4-(Benzoyl)-1-((1H-pyrazol-3-yl)methyl))piperazine | 90 |
Biological Activities and Preclinical Evaluation
In Vitro Pharmacological Profiling
The in vitro assessment of 1-((1H-Pyrazol-3-yl)methyl)piperazine and its derivatives has confirmed their engagement with multiple biological targets, suggesting a complex and multifaceted mechanism of action. These laboratory-based studies are crucial for elucidating the compound's potential as a therapeutic agent.
Derivatives of the this compound core structure have consistently demonstrated significant potential as anticancer agents. Their activity has been profiled against a wide array of human cancer cell lines, revealing potent cytotoxicity and uncovering mechanisms that include the inhibition of critical cell-signaling kinases and interaction with cellular DNA.
The cytotoxic potential of pyrazole-piperazine derivatives has been evaluated against a diverse panel of human cancer cell lines. Research has shown that these compounds exhibit a range of potencies, often with IC₅₀ values in the low micromolar to nanomolar range.
For instance, a series of phthalazine-piperazine-pyrazole conjugates demonstrated significant antiproliferative activity. One notable conjugate showed potent activity against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cancer cells, with IC₅₀ values of 0.96 µM, 1.40 µM, and 2.16 µM, respectively. This compound also displayed low cytotoxicity against the normal breast cell line MCF-10A, suggesting a degree of selectivity for cancer cells. Other conjugates in the same series also exhibited potent anticancer activity against MCF-7 and HepG2 (liver) cancer cell lines, with IC₅₀ values as low as 1.04 µM. nih.gov
Similarly, pyrazole-based 4-thiazolidinone (B1220212) hybrids linked with a piperazine (B1678402) moiety were found to be highly active and selective against the HepG-2 cancer cell line, with some derivatives showing IC₅₀ values as low as 0.03 µM. researchgate.net Further studies on pyrazole (B372694) benzothiazole (B30560) hybrids revealed potent activity against a panel of cancer cells including HT29 (colon), PC3 (prostate), A549 (lung), and U87MG (glioblastoma), with IC₅₀ values ranging from 3.17 to 6.77 µM.
| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| Phthalazine-piperazine-pyrazole conjugate | MCF-7 | Breast | 0.96 |
| A549 | Lung | 1.40 | |
| DU-145 | Prostate | 2.16 | |
| Phthalazine-piperazine-pyrazole conjugate | HepG2 | Liver | 1.04 |
| Pyrazole-piperazine-4-thiazolidinone hybrid | HepG-2 | Liver | 0.03 |
| Pyrazole benzothiazole hybrid | HT29 | Colon | 3.17 - 6.77 |
| PC3 | Prostate | 3.17 - 6.77 | |
| A549 | Lung | 3.17 - 6.77 | |
| U87MG | Glioblastoma | 3.17 - 6.77 |
A primary mechanism behind the anticancer activity of pyrazole-piperazine derivatives is their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.
VEGFR2 Inhibition: Several studies have identified pyrazole-piperazine hybrids as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. researchgate.net A series of pyrazole-based 4-thiazolidinones linked with a piperazine moiety were reported as promising and selective VEGFR2 tyrosine kinase inhibitors, demonstrating lower IC₅₀ values than the reference drug staurosporine. researchgate.net
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is another important target. Novel indole (B1671886) derivatives linked to a pyrazole moiety have shown significant inhibitory activity toward CDK2, with IC₅₀ values as low as 0.074 µM and 0.095 µM for two different derivatives.
While the pyrazole-piperazine scaffold is a feature in compounds designed to inhibit other kinases such as c-Met, PAK4, and MEK, specific inhibitory data (IC₅₀ values) for derivatives of this compound against these particular kinases are not extensively detailed in the available literature. However, the recurring presence of this structural motif in various kinase inhibitors underscores its importance in the design of targeted cancer therapies. google.comnih.gov
| Kinase Target | Derivative Class | IC₅₀ (µM) |
| VEGFR2 | Pyrazole-piperazine-4-thiazolidinone hybrid | 0.03 - 0.06 |
| CDK2 | Indole-pyrazole hybrid | 0.074 |
| CDK2 | Indole-pyrazole hybrid | 0.095 |
Beyond kinase inhibition, another significant anticancer mechanism for this class of compounds is their interaction with DNA. Studies have shown that certain pyrazole-piperazine derivatives can bind to DNA and, in some cases, induce its cleavage.
Research on novel 1H-pyrazole-3-carboxamide derivatives containing a piperazine moiety revealed their ability to bind to the minor groove of DNA. google.com One specific compound, pym-5, exhibited the highest DNA-binding affinity with a binding constant (K) of 1.06×10⁵ M⁻¹. google.com This interaction was strong enough to displace ethidium (B1194527) bromide from a DNA-ethidium bromide complex, indicating a significant effect on DNA conformation. google.com Furthermore, this compound demonstrated the ability to cleave supercoiled plasmid pBR322 DNA. google.com
Other studies have explored the DNA binding of 1,3,5-triazine-based pyrazole derivatives, confirming a groove mode of interaction through various spectroscopic and docking techniques. Copper(II) complexes incorporating pyridine-pyrazole ligands have also been shown to promote the oxidative cleavage of DNA. Similarly, palladium(II) complexes with piperazine-based ligands can induce oxidative DNA cleavage. These findings suggest that direct interaction with DNA is a viable mechanism for the cytotoxic effects of these compounds. google.com
In addition to their anticancer properties, compounds featuring the pyrazole-piperazine framework have been investigated for their ability to combat microbial infections, including those caused by bacteria and mycobacteria.
The pyrazole nucleus is known for its wide range of pharmacological properties, including antibacterial activities against both Gram-positive and Gram-negative bacteria. Various pyrazole-piperazine hybrids have been synthesized and evaluated for their antimicrobial potential.
These compounds have demonstrated efficacy against a spectrum of bacterial strains. For example, certain pyrazole derivatives have shown moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL. Some pyrazole-triazole hybrids have been reported as potent inhibitors of both Gram-positive and Gram-negative bacteria with MIC values in the range of 10–15 µg/mL.
A study on nitrogen-rich piperazine-pyrimidine-pyrazole hybrids revealed significant antitubercular activity against Mycobacterium tuberculosis H37Rv. google.com One compound, in particular, stood out as the most potent with a MIC of 1.6 µg/mL. google.comnih.gov Other compounds in the series also showed promising activity, with MIC values equivalent or close to that of standard antitubercular drugs. google.com Further research on pyrazole-containing compounds identified derivatives with remarkable activity against M. tuberculosis, with MIC values ranging from 0.00925 to 0.6 µM. researchgate.net Another study on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids found compounds with potent activity against M. tuberculosis, with MIC values of 12.5 µg/mL.
| Organism | Derivative Class | MIC |
| Mycobacterium tuberculosis H37Rv | Piperazine-pyrimidine-pyrazole hybrid | 1.6 µg/mL |
| Mycobacterium tuberculosis | Pyrazole derivative | 0.00925 - 0.6 µM |
| Mycobacterium tuberculosis | Pyrazolylpyrazoline-triazole hybrid | 12.5 µg/mL |
| Gram-positive & Gram-negative bacteria | Pyrazole-triazole hybrid | 10 - 15 µg/mL |
Antimicrobial and Antitubercular Activities
Activity against Mycobacterial Species
The pyrazole nucleus is a constituent of various compounds that have been investigated for their antimycobacterial effects. nih.gov Similarly, piperazine derivatives have been explored for the development of anti-tubercular agents. semanticscholar.org The combination of these two pharmacophores in a single molecule, as seen in this compound, suggests a potential for activity against Mycobacterium tuberculosis and other mycobacterial species.
While direct studies on the antimycobacterial properties of this compound are not extensively reported, the broader class of pyrazole derivatives has demonstrated notable in vitro activity against M. tuberculosis. nih.govnih.gov For instance, certain indenopyrazole carboxamide analogues have shown efficacy against both sensitive and isoniazid-resistant strains of M. tuberculosis. nih.gov These findings underscore the potential of the pyrazole scaffold as a foundation for novel antimycobacterial agents. Further investigation is warranted to determine if this compound or its derivatives exhibit clinically relevant activity against these pathogens.
Anti-inflammatory Properties
Pyrazole derivatives are well-established for their anti-inflammatory effects, with celecoxib (B62257) being a prominent example. nih.govmdpi.com The anti-inflammatory potential of compounds combining pyrazole and piperazine moieties has been explored through preclinical studies of analogues.
Research on a related compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has provided evidence of anti-inflammatory activity. In a preclinical model of pleurisy, this compound was shown to reduce cell migration and the activity of myeloperoxidase, a key inflammatory enzyme. Furthermore, it significantly decreased the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. This suggests that the anti-inflammatory mechanism of such compounds may involve the downregulation of key mediators of the inflammatory cascade.
| Compound | Model | Key Findings |
|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced pleurisy | - Reduced polymorphonuclear cell migration
|
Modulation of Neurological Targets
The piperazine moiety is a common feature in many centrally acting agents, and its combination with a pyrazole ring has led to the discovery of compounds with significant neurological effects. semanticscholar.orgresearchgate.net Preclinical studies on analogues of this compound have revealed interactions with key neurotransmitter systems, including the serotonergic and GABAergic pathways.
The serotonergic system is a crucial target for the treatment of anxiety and depression. researchgate.netnih.gov A study on the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) demonstrated anxiolytic-like and antidepressant-like effects in murine models. researchgate.netnih.goveurekaselect.com The anxiolytic activity of LQFM192 was blocked by pretreatment with WAY-100635, a 5-HT1A receptor antagonist, and by p-chlorophenylalanine (PCPA), an inhibitor of serotonin (B10506) synthesis. researchgate.netnih.gov This indicates that the observed anxiolytic effects are mediated, at least in part, through the serotonergic system, likely involving the 5-HT1A receptor. researchgate.netnih.gov
| Compound | Behavioral Model | Mechanism of Action Insight |
|---|---|---|
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Elevated Plus-Maze | Anxiolytic-like effect blocked by WAY-100635 (5-HT1A antagonist) and PCPA (serotonin synthesis inhibitor). researchgate.netnih.gov |
| Forced Swimming Test | Antidepressant-like effect blocked by WAY-100635 and PCPA. researchgate.netnih.gov |
The GABAergic system, particularly the GABAA receptor, is the primary target for benzodiazepines, a class of drugs known for their anxiolytic properties. researchgate.net The anxiolytic-like effects of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) were also found to be antagonized by flumazenil (B1672878), a benzodiazepine (B76468) receptor antagonist. researchgate.netnih.gov This suggests that in addition to its effects on the serotonergic system, LQFM192 also interacts with the benzodiazepine binding site of the GABAA receptor to produce its anxiolytic activity. researchgate.netnih.gov
| Compound | Behavioral Model | Mechanism of Action Insight |
|---|---|---|
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Elevated Plus-Maze | Anxiolytic-like effect blocked by flumazenil (benzodiazepine antagonist). researchgate.netnih.gov |
Currently, there is a lack of specific preclinical data detailing the interaction of this compound or its close analogues with the nicotinic acetylcholine (B1216132) receptor pathway. Further research is required to explore this potential area of neuropharmacological activity.
Other Reported Biological Activities
In Vivo Preclinical Studies in Animal Models (Non-Human)
The therapeutic potential of compounds containing the this compound scaffold has been most extensively explored in the context of central nervous system (CNS) disorders. Preclinical studies in mice have evaluated close structural analogs for anxiolytic-like and antidepressant-like effects.
Evaluation of Anxiolytic-like Effects
Several derivatives have demonstrated significant anxiolytic-like properties in established behavioral models. The compound tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) was investigated in mice. nih.gov In the Open Field Test (OFT), treatment with LQFM104 led to an increase in the time spent in the center of the arena, which is indicative of anxiolytic-like effects. nih.gov This finding was corroborated by results from the Elevated Plus Maze (EPM) test. nih.gov
Another closely related derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), also showed anxiolytic-like activity. nih.gov In the EPM, LQFM032 increased the number of entries and the time spent in the open arms. nih.gov In the light-dark box test, it increased the number of transitions and the time spent in the light area, further supporting its anxiolytic potential. nih.gov Studies on other arylpiperazine derivatives have also confirmed anxiolytic effects in the EPM test. nih.gov
Table 5: In Vivo Evaluation of Anxiolytic-like Effects of Pyrazole-Piperazine Derivatives
| Compound | Animal Model | Behavioral Test | Key Finding | Source |
|---|---|---|---|---|
| LQFM104 | Mice | Open Field Test (OFT) | Increased time spent in the center of the arena. | nih.gov |
| Elevated Plus Maze (EPM) | Confirmed anxiolytic-like activity. | |||
| LQFM032 | Mice | Elevated Plus Maze (EPM) | Increased entries and time in open arms. | nih.gov |
| Light-Dark Box Test | Increased transitions and time in the light area. | |||
| LQFM211 & LQFM213 | Mice | Elevated Plus Maze (EPM) | Elicited anxiolytic-like effects. | cdnsciencepub.com |
Assessment of Antidepressant-like Effects
The same structural analogs that showed anxiolytic-like activity have also been assessed for potential antidepressant-like effects using behavioral despair models.
The derivative LQFM104 was tested in the Forced Swimming Test (FST) and the Tail Suspension Test (TST) in mice. nih.gov In both models, treatment with the compound resulted in a decreased immobility time, which is a predictive indicator of antidepressant-like activity. nih.gov Further studies with the derivative 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM005) and its metabolite also showed a decrease in immobility time in the FST. researchgate.net Another pyrazole-based compound, Fezolamine, was active in the "behavioral despair" procedure, with potency similar to standard tricyclic antidepressants like imipramine. nih.gov These findings suggest that the pyrazole-piperazine scaffold is a promising starting point for the development of novel antidepressant agents. cdnsciencepub.comresearchgate.net
Table 6: In Vivo Evaluation of Antidepressant-like Effects of Pyrazole-Piperazine Derivatives
| Compound | Animal Model | Behavioral Test | Key Finding | Source |
|---|---|---|---|---|
| LQFM104 | Mice | Forced Swimming Test (FST) | Decreased immobility time. | nih.gov |
| Tail Suspension Test (TST) | Decreased immobility time. | |||
| LQFM005 and its metabolite | Mice | Forced Swimming Test (FST) | Decreased immobility time. | researchgate.net |
| Fezolamine | Mice | Behavioral Despair Test | Active, with potency similar to standard antidepressants. | nih.gov |
| LQFM211 & LQFM213 | Mice | Forced Swimming Test (FST) | Elicited antidepressant-like effects. | cdnsciencepub.com |
Tumor Growth Inhibition Studies
Extensive searches of scientific literature and databases did not yield any specific preclinical studies on the tumor growth inhibition properties of the chemical compound this compound. Consequently, there is no available data to report on its efficacy against cancer cell lines or in in vivo tumor models. The following sections remain unwritten pending the availability of relevant research.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophoric Features and their Contribution to Activity
The biological activity of derivatives based on the 1-((1H-Pyrazol-3-yl)methyl)piperazine scaffold is derived from the distinct contributions of its three primary components: the pyrazole (B372694) ring, the piperazine (B1678402) ring, and the methylene (B1212753) linker.
The Pyrazole Ring : As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs. nih.govnih.gov Its N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can function as a hydrogen bond acceptor. nih.gov The aromatic nature of the ring allows for π-π stacking and hydrophobic interactions with biological targets. The pyrazole ring is considered a privileged structure in drug discovery due to its broad spectrum of biological activities. nih.gov
The Piperazine Ring : This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is a common feature in many biologically active compounds. nih.gov The piperazine moiety often improves the physicochemical properties of a molecule, such as water solubility and bioavailability, which are critical for drug development. nih.gov Its two nitrogen atoms can act as hydrogen bond acceptors, and their basicity allows for the formation of salt forms, further enhancing solubility. The structural rigidity of the piperazine ring helps to orient substituents in a defined space for optimal interaction with target proteins. nih.gov
The Methylene Linker : The single carbon linker connecting the pyrazole and piperazine rings provides a critical degree of conformational flexibility. This flexibility allows the two heterocyclic rings to adopt an optimal spatial orientation for binding to a biological target. The length and nature of this linker are crucial; studies on other pyrazole derivatives have shown that modifying the linker length can significantly impact biological activity. mdpi.com
Together, these features create a pharmacophore model where the pyrazole ring engages in specific binding interactions (e.g., hydrogen bonding, hydrophobic interactions), the piperazine ring primarily influences pharmacokinetic properties and can interact with polar residues, and the linker ensures the correct positioning of these two key moieties.
Impact of Substituent Modifications on Biological Activity and Selectivity
Systematic modification of the this compound scaffold has been a key strategy to modulate biological activity and achieve selectivity for specific targets.
Substitutions on both the nitrogen and carbon atoms of the pyrazole ring have a profound effect on the compound's pharmacological profile.
N-Substitution : The activity of pyrazole derivatives can be sensitive to substitution on the ring's nitrogen atom. In studies on pyrazole-based meprin inhibitors, the introduction of lipophilic groups such as methyl or phenyl at the N1 position resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted (N-H) pyrazole. nih.gov This suggests that the N-H group may be a critical hydrogen bond donor for target engagement in certain contexts.
C-Substitution : Modifications at the carbon positions of the pyrazole ring are pivotal for tuning potency. In one study, a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against meprin α. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) led to a decrease in activity, whereas a cyclopentyl group maintained similar potency. nih.gov This indicates that the size, shape, and electronic properties of substituents at these positions are critical. Furthermore, the introduction of electron-withdrawing groups on aryl substituents can be important for enhancing anti-inflammatory activity. nih.gov
The following table summarizes the impact of various substitutions on the pyrazole ring on biological activity.
| Modification Site | Substituent | Effect on Activity | Reference |
| Pyrazole N1 | Methyl, Phenyl | Decreased inhibitory activity | nih.gov |
| Pyrazole C5 (relative to C3-linker) | Methyl, Benzyl | Decreased inhibitory activity | nih.gov |
| Pyrazole C5 (relative to C3-linker) | Cyclopentyl | Maintained inhibitory activity | nih.gov |
| Phenyl ring on Pyrazole | Electron-withdrawing groups | Enhanced anti-inflammatory activity | nih.gov |
| Phenyl ring on Pyrazole | Methoxy (electron-donating) | Conferred additional hydrogen bonding | nih.gov |
The piperazine ring is not merely a solubilizing group; its structure and substitutions are vital for activity.
Ring Integrity : The piperazine ring itself is often essential. In the development of nucleozin (B1677030) analogs with anti-influenza activity, replacing the piperazine ring with either a more rigid bicyclic system (2,5-diazabicyclo[2.2.1]heptane) or a more flexible acyclic linker (ethylenediamine) resulted in a significant loss of activity. plos.org This highlights the specific conformational and physicochemical properties conferred by the piperazine scaffold. Similarly, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to decrease activity in other compound series. nih.gov
N4-Substitution : The unsubstituted N-H at the N4 position of the piperazine ring offers a key point for diversification. Attaching various alkyl, aryl, or heterocyclic groups can modulate a compound's pharmacokinetic properties and its affinity and specificity for a biological target. researchgate.net The size and shape of these substituents are critical, as bulky groups may cause steric hindrance, preventing effective binding, while smaller, well-chosen groups can access specific sub-pockets in a target protein to enhance binding interactions. researchgate.net
The table below outlines how modifications to the piperazine ring influence biological outcomes.
| Modification Type | Change | Effect on Activity | Reference |
| Ring Replacement | Substituted with 2,5-diazabicyclo[2.2.1]heptane (rigid) | Loss of anti-influenza activity | plos.org |
| Ring Replacement | Substituted with ethylenediamine (B42938) (flexible) | Loss of anti-influenza activity | plos.org |
| Ring Replacement | Substituted with morpholine or pyrrolidine | Decreased general activity | nih.gov |
| N4-Substitution | Addition of various alkyl, aryl, or heterocyclic groups | Modulates pharmacokinetic properties, affinity, and specificity | researchgate.netresearchgate.net |
Linker Composition : While the core compound features a simple methylene linker, altering the linker's nature can create new classes of compounds. For instance, incorporating an amide bond as the linker has been used to synthesize myricetin (B1677590) derivatives containing pyrazole and piperazine moieties, yielding compounds with significant antifungal and antibacterial activities. nih.govmdpi.com The amide linker can introduce additional hydrogen bonding capabilities. mdpi.com
Linker Length : The length of the linker dictates the distance and relative orientation between the two heterocyclic pharmacophores. In some series of pyrazole derivatives, lengthening an aliphatic chain linker was shown to result in higher anti-inflammatory activity, suggesting that increased separation allowed for better engagement with the target protein. mdpi.com
Conformational Analysis and Stereochemical Considerations in Biological Activity
The three-dimensional structure of this compound derivatives is a critical determinant of their biological function.
Piperazine Conformation : The piperazine ring typically adopts a stable chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the preferred conformation can significantly impact how the molecule presents its binding features to a receptor. nih.gov Studies on 2-substituted piperazines have shown a preference for the axial conformation, which in some cases was stabilized by intramolecular hydrogen bonds. This specific orientation was found to be crucial for mimicking the binding mode of natural ligands. nih.gov
Stereochemistry : The introduction of chiral centers, either on the piperazine ring or on its substituents, can lead to enantiomers with vastly different biological activities. researchgate.netresearchgate.net Chirality can profoundly affect target binding, metabolic stability, and cellular uptake. mdpi.comnih.gov In one example, only isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, which was attributed to stereoselective recognition by a cellular transport system. mdpi.com This underscores the importance of controlling stereochemistry during the design and synthesis of new analogs to ensure optimal pharmacological effects.
Design Principles for Enhanced Potency and Selectivity
Based on the accumulated SAR data, several key principles can be formulated for the rational design of novel derivatives of this compound with improved therapeutic profiles.
Scaffold Preservation : The core pyrazole-methyl-piperazine structure should generally be retained, as both heterocyclic rings have been shown to be critical for activity and favorable physicochemical properties. plos.org
Strategic Substitution on the Pyrazole Ring : The pyrazole ring should be decorated with substituents that are optimized for the specific target. This involves exploring a variety of groups at the C5 position to enhance hydrophobic or polar interactions and carefully considering substitution at the N1 position, as an unsubstituted N-H may be vital for hydrogen bonding. nih.gov
Targeted Functionalization of the Piperazine Ring : The N4-nitrogen of the piperazine is the primary site for introducing substituents designed to interact with specific sub-pockets of the target protein. This approach is key to enhancing both potency and selectivity.
Application of Computational Methods : Structure-based drug design (SBDD) and ligand-based approaches like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools. nih.govnih.gov These methods can help rationalize observed SAR, predict the activity of new designs, and guide the selection of substituents to maximize target engagement and minimize off-target effects.
Stereochemical Control : When introducing chiral centers, the synthesis should be stereoselective to produce single enantiomers. The biological activity of each enantiomer should be evaluated independently, as stereochemistry can be a decisive factor for potency and cellular transport. mdpi.comnih.gov
By adhering to these principles, medicinal chemists can effectively navigate the chemical space around the this compound scaffold to develop novel drug candidates with superior efficacy and selectivity.
Mechanistic Investigations
Identification of Specific Molecular Targets (e.g., Receptors, Enzymes)
Research into compounds structurally similar to 1-((1H-Pyrazol-3-yl)methyl)piperazine suggests that its molecular targets likely include neurotransmitter receptors and enzymes. The piperazine (B1678402) moiety is a common feature in molecules designed to interact with the central nervous system. researchgate.net
One analog, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) , has been shown to interact with the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.govdntb.gov.ua This interaction is crucial for its observed anxiolytic-like activities. Another related compound, 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) , also demonstrates anxiolytic-like effects mediated through the benzodiazepine and nicotinic pathways. researchgate.net
Derivatives of pyrazole (B372694) have been noted for their broad biological activities, which include anti-inflammatory and anticancer properties. These effects are often attributed to the inhibition of specific enzymes involved in inflammatory and cell proliferation pathways. While the exact enzymes targeted by this compound are not yet identified, the general class of pyrazole derivatives has been shown to inhibit kinases and other enzymes. cncb.ac.cn
Table 1: Potential Molecular Targets of this compound Based on Analog Studies
| Analog Compound | Identified Molecular Target(s) | Observed Effect |
|---|---|---|
| LQFM192 | Serotonergic system, Benzodiazepine site of GABAA receptor | Anxiolytic-like activity |
| LQFM032 | Benzodiazepine and nicotinic pathways | Anxiolytic-like activity |
Elucidation of Associated Cellular Signaling Pathways
The interaction of pyrazole-piperazine compounds with their molecular targets can modulate various cellular signaling pathways. For instance, the engagement of the serotonergic and GABAergic systems by analogs like LQFM192 directly influences neurotransmission pathways in the brain, leading to its anxiolytic and antidepressant-like effects. nih.govdntb.gov.ua
Furthermore, pyrazole derivatives have been observed to affect signaling pathways related to cell proliferation and apoptosis, which is consistent with their potential anticancer activities. The inhibition of specific kinases by these compounds can disrupt the signaling cascades that drive cancer cell growth and survival. The general anti-inflammatory properties of pyrazole compounds suggest an interaction with inflammatory pathways.
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
Studies on novel 1H-pyrazole-3-carboxamide derivatives, which share the pyrazole core, have indicated that these compounds can interact with DNA. cncb.ac.cnjst.go.jp Specifically, one derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) , demonstrated a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA. cncb.ac.cnjst.go.jp This suggests that DNA could be a potential target for some pyrazole derivatives, contributing to their antitumor mechanisms. cncb.ac.cnjst.go.jp The interaction is believed to be a minor groove binding. cncb.ac.cnjst.go.jp
The primary mode of action for many pyrazole-piperazine compounds involves direct binding to protein targets such as receptors and enzymes, as detailed in section 5.1. The piperazine ring is a well-known scaffold in medicinal chemistry that facilitates interactions with a variety of protein receptors. researchgate.net
Table 2: DNA Interaction Profile of a Pyrazole-Piperazine Analog
| Analog Compound | Interaction with DNA | Binding Affinity (K) | Observed Effect |
|---|
Modulation of Relevant Physiological and Pathophysiological Processes
Based on the molecular targets and signaling pathways affected by its analogs, this compound has the potential to modulate a range of physiological and pathophysiological processes.
The demonstrated anxiolytic and antidepressant-like activities of compounds like LQFM192 and LQFM032 highlight a clear role in modulating central nervous system functions and mood regulation. researchgate.netnih.govdntb.gov.ua These effects are directly linked to their interaction with neurotransmitter systems.
The anti-inflammatory properties observed in the broader class of pyrazole derivatives suggest a potential for this compound to modulate inflammatory responses. Similarly, the anticancer activities noted for some pyrazole-containing molecules indicate a possible role in affecting cancer progression.
Drug Efflux Pump Inhibition
The piperazine scaffold is a key feature in several known efflux pump inhibitors (EPIs). nih.govresearchgate.netnih.govembopress.org For example, 1-(1-napthylmethyl)-piperazine (NMP) has been identified as a putative EPI that can reverse multidrug resistance in bacteria by inhibiting resistance-nodulation-cell division (RND) type efflux pumps. researchgate.net Another class of EPIs, the pyridylpiperazines (PyrPips), have been shown to inhibit the AcrAB-TolC efflux pump in E. coli and RND efflux pumps in Acinetobacter baumannii. nih.govembopress.org
These findings suggest that this compound, containing the piperazine moiety, could potentially act as an inhibitor of bacterial efflux pumps. Such activity would be significant in overcoming antibiotic resistance in pathogenic bacteria. The mechanism of inhibition by related arylpiperazines often involves blocking the functional catalytic cycle of the pump. embopress.org
Table 3: Efflux Pump Inhibition by Piperazine Analogs
| Analog Compound | Target Efflux Pump(s) | Target Organism(s) |
|---|---|---|
| 1-(1-napthylmethyl)-piperazine (NMP) | RND-type efflux pumps | Escherichia coli |
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For pyrazole (B372694) and piperazine (B1678402) derivatives, docking simulations are frequently employed to understand their interactions with biological targets such as protein kinases, receptors, and enzymes. nih.govresearchgate.netnih.gov Software like AutoDock is commonly used for these simulations, employing algorithms such as the Lamarkian genetic algorithm to explore possible binding conformations. nih.gov In this process, charges are added to the ligand and protein, rotatable bonds are defined, and a grid map representing the target's active site is generated. nih.gov
Docking studies reveal the specific interactions that stabilize the ligand-protein complex. For pyrazole-piperazine scaffolds, these interactions typically include:
Hydrogen Bonds: These are crucial for affinity and selectivity. Docking studies on similar pyrazole derivatives have shown hydrogen bond formation with key amino acid residues in the active sites of protein kinases like VEGFR-2 and CDK2. nih.gov For instance, interactions with residues such as Cys 919 and Asp 1046 have been observed. nih.gov
Hydrophobic Interactions: The pyrazole and piperazine rings, along with any substituents, often engage in hydrophobic interactions with nonpolar residues in the binding pocket. ijpsdronline.com
π-π Stacking: The aromatic pyrazole ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tryptophan, or tyrosine within the protein's active site, further contributing to binding stability. ijpsdronline.com
These detailed interaction analyses help identify the structural features of the ligand that are essential for its biological activity. nih.gov
A primary goal of molecular docking is to predict how a ligand binds to its target and with what affinity. The simulation generates multiple possible binding poses, which are then ranked using scoring functions. researchgate.net These functions estimate the binding free energy, with lower energy values indicating a more favorable interaction. nih.gov
For various pyrazole derivatives targeting different proteins, binding energies have been calculated, with values such as -10.09 kJ/mol for VEGFR-2 and -10.35 kJ/mol for CDK2 reported for potent inhibitors. nih.gov The binding affinity can also be assessed through calculations of Van der Waals energy, electrostatic energy, and solvation energy. nih.gov For example, in a study of a pyrazole derivative targeting RET kinase, the predicted binding free energy was -233.399 kJ/mol, with Van der Waals energy being the most significant contributor. nih.gov These predictions are crucial for prioritizing compounds for synthesis and experimental testing. nih.gov
| Derivative Class | Protein Target | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1H-Pyrazole derivatives | VEGFR-2 | -10.09 | Leu 840, Cys 919, Asp 1046 | nih.gov |
| 1H-Pyrazole derivatives | Aurora A | -8.57 | Not specified | nih.gov |
| 1H-Pyrazole derivatives | CDK2 | -10.35 | Not specified | nih.gov |
| Pyrazole series | RET kinase | -233.399 (MM/PBSA) | Not specified | nih.gov |
| Piperazin-1-ylpyridazine derivatives | dCTPase | -4.649 (Glide Gscore) | Gln82, Glu78, Arg109 | ijpsdronline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jocpr.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. jocpr.comnih.gov For classes of compounds including pyrazole and piperazine derivatives, 2D and 3D-QSAR models have been successfully developed. nih.govnih.gov
The process involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. jocpr.com These can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and lipophilicity (e.g., LogP). jocpr.comnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model correlating these descriptors with observed biological activity. nih.gov The predictive power of these models is validated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. nih.gov For aryl alkanol piperazine derivatives, statistically significant QSAR models have been developed with high correlation coefficients (r² > 0.924), indicating a strong predictive capability. nih.gov
| Descriptor Type | Example Descriptor | Property Represented | Reference |
|---|---|---|---|
| Electronic | HOMO (Highest Occupied Molecular Orbital energy) | Electron-donating ability | nih.gov |
| Electronic | Dipole-mag (Dipole moment magnitude) | Molecular polarity | nih.gov |
| Topological | Atype_C_6 | Atom-type count | nih.gov |
| Physicochemical | LogP | Lipophilicity/hydrophobicity | |
| Physicochemical | Polar Surface Area (PSA) | Molecule's surface polarity | |
| 3D | Shadow-XZ | Molecular shape | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comjcsp.org.pk DFT calculations are frequently performed for pyrazole-containing compounds to understand their geometry, electronic distribution, and reactivity. mdpi.comresearchgate.net A common approach involves using a hybrid functional, such as B3LYP, with a basis set like 6-31G* to optimize the molecular geometry and calculate various electronic properties. jcsp.org.pkjmaterenvironsci.com
Key properties derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jcsp.org.pk
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. For a pyridylpyrazole derivative, this gap was calculated to be 3.4 eV. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are important for predicting intermolecular interactions. mdpi.com
These calculations provide fundamental insights into the molecule's electronic character, which underpins its interactions with biological targets. mdpi.comjcsp.org.pk
Future Research Directions and Therapeutic Potential
Development of Novel Derivatives and Analogs with Optimized Profiles
A primary focus of future research will be the rational design and synthesis of novel derivatives and analogs of the 1-((1H-Pyrazol-3-yl)methyl)piperazine core. The goal is to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their therapeutic potential. This involves systematic modifications of the pyrazole (B372694) and piperazine (B1678402) rings to improve properties such as potency, selectivity, metabolic stability, and oral bioavailability.
Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.gov For instance, research on related pyrazole derivatives has shown that substitutions on the pyrazole ring can significantly influence anticancer efficacy and target selectivity. nih.govmdpi.com Similarly, modifications to the piperazine moiety can modulate receptor binding affinity and physicochemical properties.
Key strategies for developing optimized analogs include:
Substitution on the Pyrazole Ring: Introducing various functional groups (e.g., halogens, alkyls, aryls) at different positions of the pyrazole ring to explore their impact on target binding and cellular activity. nih.gov
Modification of the Piperazine Ring: Altering the substituent on the second nitrogen of the piperazine ring to fine-tune receptor affinity, selectivity, and pharmacokinetic properties. This has been a successful strategy for developing antipsychotic agents with multi-receptor profiles. rsc.org
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance biological activity or reduce toxicity. researchgate.net
The table below illustrates examples of how modifications to the general pyrazole scaffold have led to potent biological activity against various targets.
| Compound Class | Modification | Biological Target(s) | Resulting Activity | Reference |
| Pyrazole Carbaldehyde Derivatives | Varied substitutions | PI3 Kinase | Potent anti-breast cancer activity (IC₅₀ of 0.25 µM) | nih.gov |
| Fused Pyrazole Derivatives | Fused ring systems | EGFR, VEGFR-2 | Potent dual inhibition (IC₅₀ = 0.09 and 0.23 µM, respectively) | nih.gov |
| Indole-Linked Pyrazoles | Linkage of indole (B1671886) moiety | CDK2 | Significant cytotoxicity against various cancer cell lines (IC₅₀ < 23.7 µM) | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Pyrimidine fusion | c-MET | Effective tumor growth inhibition in preclinical models | nih.gov |
Exploration of New Biological Targets and Disease Indications
While pyrazole and piperazine derivatives are known to interact with a range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, there is vast potential for discovering novel biological targets. nih.govnih.govrsc.org High-throughput screening and chemoproteomics approaches can be employed to identify new protein binding partners for this compound-based libraries.
This exploration could expand the therapeutic applications of this scaffold into new disease areas. For example, pyrazoline derivatives are being investigated for neurodegenerative disorders like Alzheimer's and Parkinson's disease due to their ability to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.govacs.org
Potential new disease indications for derivatives of this compound could include:
Neurodegenerative Diseases: Targeting enzymes and receptors involved in the pathology of Alzheimer's, Parkinson's, and other neurological disorders. nih.govacs.org
Infectious Diseases: Developing novel antibacterial, antifungal, or antiviral agents by targeting essential microbial enzymes or pathways. jmchemsci.comeurekaselect.com
Metabolic Disorders: Investigating the potential to modulate targets involved in diabetes and obesity, such as specific enzymes or nuclear receptors. nih.gov
Integration of Multi-Target Approaches for Complex Diseases
Complex multifactorial diseases such as cancer, neuroinflammation, and psychiatric disorders often involve multiple pathological pathways. researchgate.net A significant future direction is the design of multi-target-directed ligands (MTDLs) based on the this compound scaffold. This approach aims to create single molecules that can modulate several disease-relevant targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. jneonatalsurg.com
The inherent versatility of the pyrazole-piperazine structure makes it an ideal framework for developing polypharmacological agents. For example, researchers have successfully designed piperazine derivatives that combine high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors for the treatment of psychosis. rsc.org Another study focused on benzyl (B1604629) piperazine derivatives as dual-acting inhibitors of acetylcholinesterase and beta-amyloid aggregation for Alzheimer's disease. jneonatalsurg.com
Future research in this area will involve:
Rational Design: Integrating pharmacophores of different known ligands into a single molecular entity. researchgate.net
Computational Modeling: Using molecular docking and other in silico methods to predict the binding of designed compounds to multiple targets. jneonatalsurg.comresearchgate.net
Synergistic Targeting: Identifying target combinations that work synergistically to produce a greater therapeutic effect in complex diseases.
Advanced Preclinical Model Systems for Efficacy Validation
To bridge the gap between in vitro activity and clinical efficacy, future research will rely on more sophisticated and predictive preclinical models. While initial testing is often done on cancer cell lines, validating the therapeutic potential of novel this compound derivatives will require advanced model systems that better recapitulate human disease. nih.govmdpi.com
These advanced models include:
Xenograft Models: Implanting human tumor cells into immunocompromised mice to evaluate anticancer activity in a living organism. One study showed that a pyrazole derivative demonstrated significant antitumor potential in a xenograft model of HCT-116 colon cancer. mdpi.com
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific diseases, such as cancers or neurodegenerative disorders, that more closely mimic the human condition.
Patient-Derived Organoids: Three-dimensional cell cultures derived from patient tissues that can predict patient-specific drug responses.
Behavioral Models: For CNS disorders, animal models that assess cognitive function, anxiety, and depression are crucial for validating the efficacy of potential new drugs. For instance, a multi-target piperazine derivative was shown to reverse MK-801-induced hyperactivity in animal behavioral studies, indicating antipsychotic potential. rsc.org
The use of these advanced models will provide more robust validation of the efficacy and safety of new compounds, increasing the likelihood of successful clinical translation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-((1H-Pyrazol-3-yl)methyl)piperazine derivatives?
- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of piperazine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the pyrazolylmethyl group . Alternatively, pyrazole rings can be formed via hydrazine-ketone condensation, followed by piperazine functionalization . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients .
Q. What analytical techniques confirm the structure of this compound derivatives?
- Answer : Use ¹H/¹³C NMR to identify proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm and pyrazole aromatic protons at δ 7.0–8.5 ppm) . HRMS validates molecular formulas , while single-crystal X-ray diffraction resolves geometry . IR spectroscopy confirms functional groups like N-H stretches .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling?
- Answer : Cross-validate using 2D NMR (COSY, HSQC) for accurate signal assignments . If X-ray and NMR data conflict, consider variable-temperature NMR to assess conformational flexibility or lattice effects . Adjust computational parameters (solvent models, basis sets) to align with experimental conditions .
Q. What experimental designs are critical for evaluating biological activity?
- Answer : Conduct SAR studies by systematically varying substituents on pyrazole and piperazine . Use in vitro assays (e.g., IC₅₀ determination) with positive controls and dose-response curves. Molecular docking against targets like P2Y12 receptors identifies binding interactions . Include metabolic stability (microsomal incubation) and cytotoxicity profiling (MTT assays) .
Q. How can reaction yields be optimized in multi-step syntheses?
- Answer : Sequential optimization:
- Screen bases (NaHCO₃ vs. K₂CO₃) and solvents (DMF vs. acetonitrile) for alkylation efficiency .
- Use CuSO₄/sodium ascorbate catalysts for click chemistry steps .
- Monitor reactions via TLC with multiple eluent systems .
- Employ recrystallization (ethanol/ethyl acetate) or preparative HPLC for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
